molecular formula C11H11ClN2OS2 B6349978 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole CAS No. 1326813-67-5

5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole

Cat. No. B6349978
CAS RN: 1326813-67-5
M. Wt: 286.8 g/mol
InChI Key: RVTRHARKYYTGHK-UHFFFAOYSA-N
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Description

5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole is a chemical compound with the molecular formula C11H11ClN2OS2 . It is a member of the thiadiazole family, which are heterocyclic compounds containing a ring of five atoms, including two nitrogen atoms, one sulfur atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole is characterized by a thiadiazole ring substituted with a chloro group, a phenoxypropylsulfanyl group, and a hydrogen atom . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole, such as its melting point, boiling point, and density, were not found in the literature I retrieved . These properties could be determined experimentally.

Scientific Research Applications

Antinociceptive Agents

“5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole” belongs to the 1,3,4-thiadiazole derivatives, which have been synthesized and evaluated for their antinociceptive effects on the nociceptive pathways of the nervous system . The compounds have shown effects against mechanical, thermal, and chemical stimuli, as evaluated by tail-clip, hot-plate, and acetic acid-induced writhing tests . Some of these compounds have shown centrally mediated antinociceptive activity, while others have shown peripherally mediated antinociceptive activity .

Analgesic Molecules

The design of analgesic molecules for the management of pain is a subject of ongoing research . Analgesics are mainly divided into two groups: opioid analgesics and nonsteroidal anti-inflammatory drugs (NSAIDs). The fear of addiction and tolerance related to morphine and related drugs has resulted in the restriction and withdrawal of these drugs . NSAIDs, which act primarily by inhibiting cyclooxygenase (COX) enzymes, are frequently prescribed drug groups to manage inflammatory pain . “5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole” and its derivatives could potentially be used in the development of new analgesic molecules.

Inhibitors of COX Enzymes

As mentioned above, NSAIDs work by inhibiting COX enzymes . “5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole” and its derivatives could potentially be used as inhibitors of COX enzymes, providing a new avenue for the development of drugs to manage inflammatory pain .

Safety and Hazards

The safety and hazards associated with 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole are not specified in the literature I retrieved . As with any chemical compound, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

5-chloro-3-(3-phenoxypropylsulfanyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS2/c12-10-13-11(14-17-10)16-8-4-7-15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTRHARKYYTGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCSC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole

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